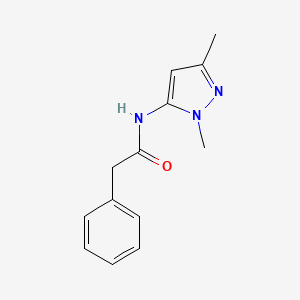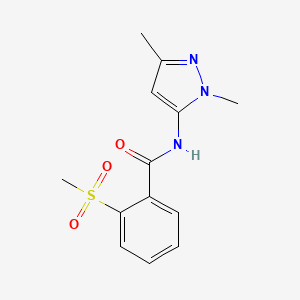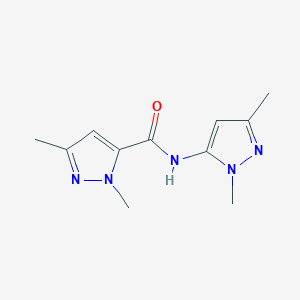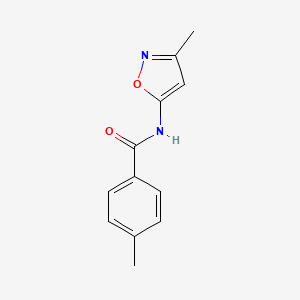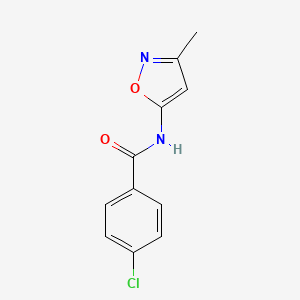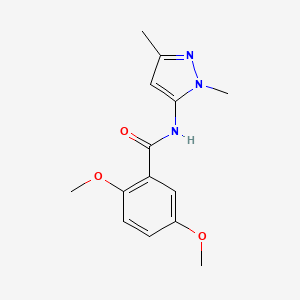
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide (DMPD) is a synthetic compound used in various scientific research applications. It is a novel, potent, and highly selective inhibitor of the enzyme diacylglycerol kinase (DGK). DGK is involved in a variety of cellular signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis. DMPD has been used to study the role of DGK in these pathways, and to explore the potential therapeutic applications of DGK inhibition.
作用機序
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide inhibits DGK by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing its reaction, thereby inhibiting its activity. In addition to inhibiting DGK, N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide also binds to other proteins, including the transcription factor NF-κB. This binding prevents the activation of NF-κB, which is involved in inflammation and cell proliferation.
Biochemical and Physiological Effects
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide has been shown to inhibit the activity of DGK, which is involved in a variety of cellular signaling pathways, including inflammation, cell proliferation, and apoptosis. Inhibition of DGK by N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide has been shown to reduce the activation of the transcription factor NF-κB, which is involved in inflammation and cell proliferation. In addition, N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide has been shown to inhibit apoptosis, which is a process of programmed cell death.
実験室実験の利点と制限
The use of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide in laboratory experiments has several advantages. It is a highly selective inhibitor of DGK, and its activity can be easily measured. In addition, it is a relatively inexpensive compound, making it a cost-effective tool for scientific research. However, N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide has some limitations. It is a synthetic compound, and its long-term effects on cellular systems remain unknown.
将来の方向性
There are many potential future directions for the use of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide in scientific research. One potential direction is to explore the effects of DGK inhibition on other cellular pathways, such as those involved in metabolism and cell differentiation. Another potential direction is to use N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide to study the effects of DGK inhibition on diseases such as cancer, diabetes, and neurological disorders. Finally, it may be possible to use N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide to develop novel therapeutic strategies for the treatment of these diseases.
合成法
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide is synthesized through a multi-step reaction. The first step involves the reaction of 1,3-dimethyl-1H-pyrazol-5-yl chloride with 2,5-dimethoxybenzamide, which produces the desired product, N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide. This reaction is carried out in a solvent such as dichloromethane, and is catalyzed by a base such as sodium hydroxide.
科学的研究の応用
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide has been used to study the role of DGK in various cellular signaling pathways. In particular, it has been used to study the role of DGK in inflammation, cell proliferation, and apoptosis. It has also been used to explore the potential therapeutic applications of DGK inhibition. N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide has been used to study the effects of DGK inhibition on the activation of the transcription factor NF-κB, which is involved in inflammation and cell proliferation. It has also been used to study the effects of DGK inhibition on apoptosis, which is a process of programmed cell death.
特性
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-2,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-9-7-13(17(2)16-9)15-14(18)11-8-10(19-3)5-6-12(11)20-4/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAKHBLPURIUDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B6534418.png)
![N-(2-{[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)methanesulfonamide](/img/structure/B6534425.png)
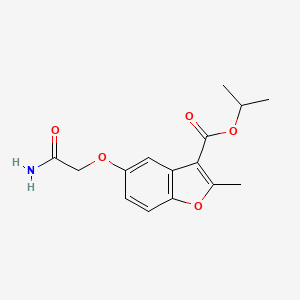
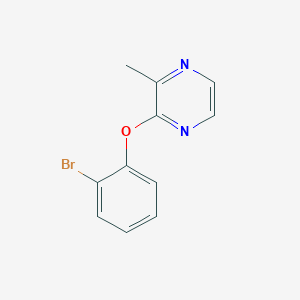
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}cyclopropanecarboxamide](/img/structure/B6534438.png)
![N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B6534446.png)
![3-benzyl-8-(3-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6534457.png)
![N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B6534464.png)
